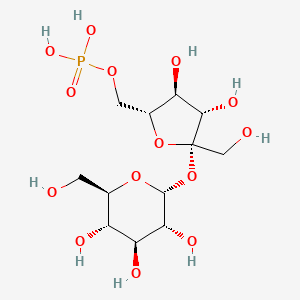

Sucrose 6'-phosphate

Description

Structure

3D Structure

Properties

CAS No. |

4549-10-4 |

|---|---|

Molecular Formula |

C12H23O14P |

Molecular Weight |

422.28 g/mol |

IUPAC Name |

[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C12H23O14P/c13-1-4-6(15)8(17)9(18)11(24-4)26-12(3-14)10(19)7(16)5(25-12)2-23-27(20,21)22/h4-11,13-19H,1-3H2,(H2,20,21,22)/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |

InChI Key |

PJTTXANTBQDXME-UGDNZRGBSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COP(=O)(O)O)O)O)CO)O)O)O)O |

Origin of Product |

United States |

Enzymology of Sucrose 6 Phosphate Metabolism

Sucrose-Phosphate Synthase (SPS)

Sucrose-Phosphate Synthase (SPS; EC 2.4.1.14) is a glycosyltransferase that plays a pivotal role in the synthesis of sucrose (B13894) in plants, cyanobacteria, and some proteobacteria. wikipedia.organnualreviews.orgnih.gov It facilitates the transfer of a glucosyl group from an activated sugar donor, typically uridine diphosphate glucose (UDP-glucose), to fructose (B13574) 6-phosphate (F6P). nih.govnih.gov This reaction produces sucrose 6'-phosphate (S6P), which is subsequently dephosphorylated by sucrose-phosphate phosphatase (SPP) to yield sucrose. nih.govnih.gov The SPS-catalyzed step is a major site of regulation for sucrose biosynthesis, influencing carbon allocation between sucrose for transport and starch for storage. wikipedia.orgnih.gov

Catalytic Mechanisms and Reaction Stoichiometry

The enzymatic reaction catalyzed by SPS involves the transfer of a hexosyl group from UDP-glucose to D-fructose 6-phosphate. wikipedia.org The stoichiometry of this reversible reaction is as follows:

UDP-glucose + D-fructose 6-phosphate ⇌ UDP + D-sucrose 6'-phosphate wikipedia.organnualreviews.orgnih.gov

The mechanism involves a nucleophilic attack by an oxygen atom from fructose 6-phosphate on the C1 atom of the glucose moiety of UDP-glucose, resulting in the transfer of the glucosyl group. wikipedia.org Crystal structure studies suggest a mechanism that proceeds through an oxocarbenium ion intermediate. frontiersin.org While the reaction is reversible, it is driven in the direction of S6P synthesis in vivo by the subsequent, irreversible hydrolysis of S6P to sucrose by SPP. nih.gov The reaction is believed to be metal-ion independent, as studies have failed to detect the presence of divalent cations like magnesium in the active site. wikipedia.org

Structural Biology and Domain Architecture

Sucrose-Phosphate Synthase belongs to the GT-B fold family of glycosyltransferases. wikipedia.org Its structure is characterized by two distinct Rossmann-fold domains, designated as the A-domain and the B-domain, at the N-terminal and C-terminal ends, respectively. wikipedia.orgnih.gov These two domains create a large cleft at their interface which serves as the substrate-binding site. nih.govresearchgate.net

The A-domain is composed of eight parallel beta-strands surrounded by seven alpha-helices, while the B-domain contains six parallel beta-strands and nine alpha-helices. wikipedia.org Although the SPS from the bacterium Halothermothrix orenii lacks the additional domains found in plant SPS, its core catalytic structure is considered a valid model for the catalytic domain of plant enzymes. nih.gov Many plant SPS proteins possess an additional C-terminal domain that shows sequence similarity to sucrose-phosphate phosphatases (SPP). nih.govresearchgate.net

The understanding of SPS structure has been significantly advanced by X-ray crystallography. The first crystal structure of an SPS was from the non-photosynthetic, thermohalophilic bacterium Halothermothrix orenii. researchgate.netqut.edu.au Its structure was resolved in apo form at 1.8 Å resolution and in complex with its substrate F6P (2.8 Å) and product S6P (2.4 Å). nih.gov These crystals belong to the monoclinic space group C2. qut.edu.au More recently, the co-crystal structure of SPS from the cyanobacterium Thermosynechococcus elongatus with UDP and the product sucrose-6-phosphate (S6P) was resolved at 3.0 Å, providing further insights into the enzyme's mechanism. frontiersin.org

| Organism | Ligand(s) | Resolution (Å) | PDB Accession Code(s) |

|---|---|---|---|

| Halothermothrix orenii | Apo (no ligand) | 1.8 | 2R66 |

| Halothermothrix orenii | Fructose 6-Phosphate (F6P) | 2.8 | 2R68 |

| Halothermothrix orenii | This compound (S6P) | 2.4 | 2R6A |

| Thermosynechococcus elongatus | UDP and this compound (S6P) | 3.0 | 6LPC |

Structural analyses have revealed that the two substrates bind to different domains of the enzyme. The glucosyl acceptor, fructose 6-phosphate (F6P), and the product, this compound (S6P), bind to the A-domain. nih.govresearchgate.net The nucleotide sugar donor, UDP-glucose, binds to the B-domain. wikipedia.orgnih.gov

Upon substrate binding, SPS undergoes a significant conformational change. The two domains twist, narrowing the substrate-binding cleft from approximately 20 Å to 6 Å. wikipedia.org This "closed" conformation brings the substrates into proximity for catalysis. Specifically, in the H. orenii SPS structure, the Gly-34 residue in the A-domain interacts with UDP-glucose, forcing it into a folded structure that facilitates the donation of the glucosyl group. wikipedia.org The binding of F6P or S6P alone does not induce major conformational changes; the presence of both substrates is likely required for the full domain closure. nih.gov

Post-translational Modifications and Regulatory Mechanisms

The activity of SPS is intricately regulated to control the flow of carbon into sucrose. This regulation occurs at multiple levels, including allosteric control by metabolites and covalent post-translational modifications. annualreviews.orgresearchgate.net These modifications allow for rapid and flexible adjustments to enzyme activity in response to changing cellular conditions and environmental signals. researchgate.net The most significant and well-studied post-translational modification for SPS is reversible phosphorylation. annualreviews.organnualreviews.org

SPS activity is modulated by reversible phosphorylation of specific serine residues. annualreviews.orgnih.gov Phosphorylation, catalyzed by SPS-kinase, generally deactivates the enzyme, while dephosphorylation by SPS-phosphatase reactivates it. wikipedia.orgnih.gov This regulatory mechanism is particularly important in leaves, where it modulates SPS activity in response to light/dark cycles and the accumulation of end-products. annualreviews.organnualreviews.orgsemanticscholar.org

Research has identified the major regulatory phosphorylation sites in SPS from different plant species. In spinach, the key site is Ser158, while in maize, it is Ser162. annualreviews.organnualreviews.orgnih.gov The phosphorylation of these sites, which are located within highly conserved regions, allows the plant to control sucrose synthesis in response to factors like photosynthetic activity and osmotic stress. wikipedia.organnualreviews.org For instance, high rates of photosynthesis lead to signals that favor the dephosphorylated, more active state of SPS. annualreviews.org

| Plant Species | Major Regulatory Phosphorylation Site |

|---|---|

| Spinach (Spinacia oleracea) | Serine-158 (Ser158) |

| Maize (Zea mays) | Serine-162 (Ser162) |

Allosteric Control by Metabolites

The activity of sucrose-phosphate synthase (SPS) is finely tuned by the presence of various metabolites, which act as allosteric effectors, signaling the metabolic status of the cell and modulating sucrose synthesis accordingly. This regulation ensures that carbon flux into sucrose is balanced with other metabolic demands, such as starch synthesis and glycolysis.

The primary allosteric activator of SPS is Glucose-6-phosphate (Glc-6-P) . wikipedia.orgniscpr.res.in Glc-6-P binds to an allosteric site on the SPS enzyme, inducing a conformational change that increases the enzyme's affinity for its substrates, UDP-glucose and fructose-6-phosphate (B1210287). wikipedia.orgniscpr.res.in Elevated levels of Glc-6-P, often associated with high rates of photosynthesis, thus stimulate SPS activity and promote sucrose synthesis.

Conversely, inorganic phosphate (B84403) (Pi) acts as an allosteric inhibitor of SPS. wikipedia.orgniscpr.res.in Pi competes with Glc-6-P for binding at the allosteric site. wikipedia.org High concentrations of cytoplasmic Pi, which can occur when photosynthesis is limited, lead to the inhibition of SPS, thereby downregulating sucrose production. The antagonistic effects of Glc-6-P and Pi on SPS activity provide a sensitive mechanism for controlling carbon partitioning in response to the energy status of the cell. niscpr.res.in

This allosteric regulation is a key component of the "fine control" of SPS activity, allowing for rapid adjustments to metabolic fluctuations. niscpr.res.in It works in concert with other regulatory mechanisms, such as protein phosphorylation, to provide a robust system for managing sucrose biosynthesis. annualreviews.orgnih.govannualreviews.org

| Metabolite | Effect on SPS Activity | Mechanism |

| Glucose-6-phosphate (Glc-6-P) | Activation | Binds to an allosteric site, increasing substrate affinity. wikipedia.orgniscpr.res.in |

| Inorganic phosphate (Pi) | Inhibition | Competes with Glc-6-P for binding at the allosteric site. wikipedia.orgniscpr.res.in |

Isoform Diversity and Subcellular Localization

Sucrose-phosphate synthase is not a single entity but rather exists as multiple isoforms encoded by a small gene family in plants. researchgate.netmdpi.comnih.gov This isoform diversity allows for differential regulation and function in various tissues and under different environmental conditions. Phylogenetic analyses have categorized SPS genes into distinct families, with dicotyledonous plants typically having three families (A, B, and C), while monocots in the Poaceae family possess an additional novel D family. nih.govmdpi.com

The subcellular localization of SPS is predominantly in the cytosol , where sucrose biosynthesis occurs. tandfonline.comnih.govtandfonline.com This has been confirmed in various plant species, including pineapple and tomato. mdpi.comtandfonline.comtandfonline.com In C4 plants like maize, SPS activity is found in both mesophyll cells (MC) and bundle sheath cells (BSC), with its distribution and light activation patterns varying between these cell types. nih.gov In the light, SPS is primarily active in the MC, while in the dark, its major function may shift to the BSC during starch degradation. nih.gov Some studies have also suggested the possibility of SPS localization in other cellular compartments, such as the nucleus and chloroplasts, although the cytosol remains the primary site of its activity. nih.gov

The different SPS isoforms can exhibit distinct tissue-specific expression patterns. For example, in Arabidopsis thaliana, the various isoforms play roles in processes ranging from nocturnal starch degradation in leaves to dark respiration. nih.govoup.com The presence of multiple isoforms with potentially overlapping functions provides a flexible and robust system for regulating sucrose synthesis throughout the plant. nih.gov

| Plant Group | SPS Gene Families | Primary Subcellular Localization |

| Dicotyledonous Plants | A, B, C nih.govmdpi.com | Cytosol tandfonline.comtandfonline.com |

| Monocotyledonous Plants (Poaceae) | A, B, C, D nih.gov | Cytosol nih.govnih.gov |

Sucrose-Phosphate Phosphatase (SPP)

Sucrose-phosphate phosphatase (SPP) is the enzyme responsible for the final, irreversible step in sucrose biosynthesis. It catalyzes the hydrolysis of this compound to produce sucrose and inorganic phosphate. nih.govnih.gov This reaction is crucial as it pulls the reversible reaction catalyzed by SPS in the direction of sucrose synthesis. nih.govsemanticscholar.org

Enzymatic Hydrolysis of this compound

The enzymatic reaction catalyzed by SPP is the hydrolysis of the phosphate ester bond at the 6' position of the fructose moiety in this compound:

This compound + H₂O → Sucrose + Phosphate qmul.ac.ukrenenyffenegger.ch

This reaction is essentially irreversible under physiological conditions and is highly specific for this compound. qmul.ac.ukgenome.jp For instance, fructose 6-phosphate is not a substrate for SPP. qmul.ac.ukgenome.jp The enzyme requires Mg²⁺ for maximal activity. qmul.ac.ukgenome.jp In the bacterium Streptococcus mutans, a sucrose-6-phosphate hydrolase with a similar function has been characterized, though its regulatory context differs from that in plants. nih.govnih.gov

Structural Features and Active Site Characterization

Sucrose-phosphate phosphatase belongs to the haloacid dehydrogenase (HAD) superfamily of hydrolases. nih.govqmul.ac.ukgenome.jp Plant SPPs are typically dimeric proteins, and this dimerization is thought to be mediated by a C-terminal domain (S6PPc domain) that is absent in their monomeric prokaryotic counterparts. semanticscholar.org

The active site of SPP contains conserved motifs characteristic of the HAD superfamily. nih.gov Structural studies have provided insights into the catalytic mechanism. For example, the crystal structure of a cyanobacterial SPP reveals a "sugar tongs" mechanism for releasing free sucrose. qmul.ac.uk Close-up views of the active site in various SPPs show the key catalytic residues involved in binding the phosphate group of the substrate. researchgate.net

Gene Families and Isoforms

Similar to SPS, sucrose-phosphate phosphatase is encoded by a multigene family in plants. nih.govsemanticscholar.org For example, the Arabidopsis thaliana genome contains four SPP isoforms. nih.govsemanticscholar.orgucsd.edu These isoforms can exhibit different kinetic properties and expression patterns.

A study on Arabidopsis SPP isoforms revealed that SPP2 has the highest activity, while SPP3a and SPP3b have lower activity levels, and SPP1 is catalytically inactive. nih.govsemanticscholar.orgucsd.edu The lack of activity in SPP1 is likely due to the absence of an essential amino acid in the active site. nih.govsemanticscholar.org The expression patterns of these genes vary across different tissues, with the non-catalytic SPP1 being the predominant isoform in roots, suggesting it may have acquired a new, yet unknown, function. nih.govsemanticscholar.orgucsd.edu The presence of multiple SPP isoforms with distinct properties and expression profiles highlights the complexity of sucrose metabolism regulation in plants. nih.gov

| Arabidopsis thaliana SPP Isoform | Catalytic Activity | Relative Activity Level | Predominant Expression |

| SPP1 | Inactive nih.govsemanticscholar.orgucsd.edu | N/A | Roots nih.govsemanticscholar.orgucsd.edu |

| SPP2 | Active | High nih.govsemanticscholar.orgucsd.edu | Various tissues nih.govucsd.edu |

| SPP3a | Active | Low nih.govsemanticscholar.orgucsd.edu | Various tissues |

| SPP3b | Active | Moderate nih.govsemanticscholar.orgucsd.edu | Various tissues nih.govucsd.edu |

Inter-Enzyme Interactions and Metabolic Channeling

Evidence for SPS-SPP Complex Formation

A substantial body of evidence from a variety of experimental approaches supports the physical interaction between SPS and SPP to form a multienzyme complex in plants.

Biochemical and Kinetic Evidence: Initial indications of an SPS-SPP interaction came from kinetic studies using partially purified enzymes from spinach (Spinacia oleracea) and rice (Oryza sativa) leaves. nih.govnih.gov These experiments demonstrated that the addition of SPP stimulated the rate of this compound synthesis by SPS. nih.gov Conversely, SPS was found to inhibit the hydrolysis of exogenously supplied this compound by SPP when SPS substrates were absent. However, when SPS substrates were present, allowing for the endogenous production of this compound, SPP activity was stimulated. nih.govnih.gov Furthermore, a portion of SPS activity was observed to co-migrate with SPP during native polyacrylamide gel electrophoresis, providing physical evidence for a stable enzyme-enzyme interaction. nih.gov

In Vivo and In Vitro Interaction Assays: More direct evidence for the SPS-SPP complex has been obtained through various molecular techniques.

Yeast Two-Hybrid (Y2H) Assays: Experiments using the Y2H system have demonstrated a direct protein-protein interaction between SPS and SPP isoforms from Arabidopsis thaliana. nih.govresearchgate.net This technique relies on the reconstitution of a functional transcription factor when two proteins of interest (fused to the DNA-binding and activation domains of the transcription factor) interact within the yeast nucleus.

Bioluminescence Resonance Energy Transfer (BRET): In planta BRET assays have provided real-time evidence of the SPS-SPP interaction in living Arabidopsis seedlings. nih.gov BRET measures the transfer of energy from a bioluminescent donor molecule to a fluorescent acceptor molecule, which only occurs when the two are in very close proximity (typically <10 nm), indicative of a direct interaction.

Bimolecular Fluorescence Complementation (BiFC): BiFC has been used to visualize the SPS-SPP interaction in plant cells. In this method, non-fluorescent fragments of a fluorescent protein are fused to the proteins of interest. Interaction between the target proteins brings the fragments together, allowing the fluorescent protein to refold and emit a signal, thereby revealing the subcellular location of the interaction. nih.gov

The following table summarizes the key experimental evidence supporting the formation of the SPS-SPP complex.

| Experimental Method | Organism/System | Key Finding | Citation |

| Kinetic Studies | Spinach, Rice | SPP stimulates SPS activity; SPS modulates SPP activity. | nih.govnih.gov |

| Native PAGE | Spinach | A portion of SPS activity co-migrates with SPP. | nih.gov |

| Yeast Two-Hybrid (Y2H) | Arabidopsis thaliana | Demonstrates direct physical interaction between SPS and SPP. | nih.govresearchgate.net |

| Bioluminescence Resonance Energy Transfer (BRET) | Arabidopsis thaliana | Provides evidence of interaction in live plant cells in real time. | nih.gov |

| Bimolecular Fluorescence Complementation (BiFC) | Plant cells | Visual confirmation of the SPS-SPP interaction. | nih.gov |

Kinetic and Physical Basis of this compound Channeling

The formation of an SPS-SPP complex provides the physical basis for the metabolic channeling of this compound. This direct transfer from the active site of SPS to the active site of SPP has significant kinetic advantages for the sucrose biosynthesis pathway.

Reduced Transient Time: In a multi-enzyme pathway, there is a lag phase, or transient time, before the final product is formed at a steady rate. This lag is due to the time required for the intermediate product of the first enzyme to diffuse to and build up to a saturating concentration at the active site of the second enzyme. By directly transferring this compound from SPS to SPP, the SPS-SPP complex minimizes this transient time, allowing for a more rapid response to changes in metabolic demand for sucrose.

Protection of the Intermediate: Channeling sequesters the this compound intermediate, preventing its dilution into the cytosol. This is particularly important as it protects the intermediate from being diverted into other metabolic pathways or being hydrolyzed by non-specific phosphatases.

Isotope Dilution Experiments: Strong evidence for the channeling of this compound comes from isotope dilution experiments. nih.gov In these studies, radiolabeled substrates are used to produce radiolabeled this compound via the SPS reaction. If the intermediate were released into the surrounding medium, the addition of a large excess of unlabeled this compound would dilute the radiolabeled intermediate, resulting in a significant decrease in the radioactivity of the final sucrose product. However, experiments with the SPS-SPP system have shown that the radiolabeled this compound is efficiently converted to sucrose even in the presence of a large pool of unlabeled intermediate, indicating that the endogenously produced intermediate does not readily mix with the exogenous pool and is instead directly channeled from SPS to SPP. nih.gov

The table below outlines the kinetic and physical principles underlying the channeling of this compound.

| Aspect of Channeling | Physical Basis | Kinetic Consequence | Supporting Evidence |

| Substrate Transfer | Direct protein-protein interaction within the SPS-SPP complex. | Direct transfer of this compound from the SPS active site to the SPP active site. | Isotope Dilution Experiments, Kinetic Studies |

| Efficiency | Proximity of active sites and potential conformational changes upon complex formation. | Reduction in the transient time for sucrose synthesis; increased overall reaction velocity. | Kinetic analysis of the coupled reaction. |

| Intermediate Protection | Sequestration of this compound within the enzyme complex. | Prevention of intermediate diffusion, loss to competing pathways, or non-specific hydrolysis. | Inferred from kinetic and isotope dilution data. |

Role of Sucrose 6 Phosphate in Plant Physiology and Development

Regulation of Sucrose (B13894) Biosynthesis and Carbon Partitioning

The synthesis of sucrose in the cytosol of photosynthetic cells is a two-step process initiated by Sucrose-Phosphate Synthase (SPS), which catalyzes the formation of Sucrose 6'-phosphate from UDP-glucose and fructose-6-phosphate (B1210287). This is followed by the essentially irreversible hydrolysis of S6P to sucrose and inorganic phosphate (B84403) (Pi) by Sucrose-Phosphate Phosphatase (SPP) nih.govoup.com. The reaction catalyzed by SPS is a major regulatory step in sucrose synthesis and, by extension, in the allocation of carbon between sucrose for transport and starch for storage nih.govnih.govnih.gov. The regulation of SPS activity, through mechanisms such as protein phosphorylation and allosteric control by metabolites, directly modulates the rate of S6P synthesis, which in turn determines the flux of carbon into sucrose nih.govoup.com.

The rate of this compound synthesis and turnover is a primary determinant in the allocation of photoassimilates within source leaves. In photosynthetic tissues, newly fixed carbon in the form of triose phosphates is exported from the chloroplast to the cytosol. Here, it can be directed towards sucrose synthesis, initiated by the formation of S6P, or remain in the chloroplast to be converted into starch mdpi.com. The activity of SPS is therefore crucial in this partitioning process nih.govnih.gov.

Experimental manipulation of SPS activity has demonstrated its significant role in carbon allocation. For instance, overexpression of SPS in tomato plants led to a higher sucrose-to-starch ratio in leaves, indicating that an increased capacity to synthesize S6P directs more carbon towards sucrose production at the expense of starch accumulation nih.gov. This demonstrates that the commitment of carbon to the S6P pool is a key factor in determining how photoassimilates are distributed between immediate export (as sucrose) and temporary storage (as starch).

| Genotype | Relative SPS Activity | Sucrose Content (% of Control) | Starch Content (% of Control) | Sucrose/Starch Ratio |

|---|---|---|---|---|

| Control (Wild Type) | 100% | 100% | 100% | 1.0 |

| SPS Overexpressor Line 1 | 250% | 130% | 75% | 1.73 |

| SPS Overexpressor Line 2 | 400% | 150% | 60% | 2.5 |

Sucrose, being the primary transport sugar in most plants, is exported from source leaves via the phloem to supply carbon and energy to non-photosynthetic (sink) tissues nih.govresearchgate.net. The rate of this export is intrinsically linked to the rate of sucrose synthesis. Consequently, the regulation of this compound production is a key upstream factor controlling the availability of sucrose for phloem loading nih.gov.

The biosynthetic pathways for sucrose (in the cytosol) and starch (in the chloroplast) are competing processes for the products of photosynthesis researchgate.net. The allocation of triose phosphates to the cytosolic pathway for S6P synthesis directly reduces the amount available for starch synthesis within the chloroplast nii.ac.jp. Therefore, the activity of SPS plays a pivotal role in the balance between these two major carbon sinks in a leaf cell nih.govnih.gov.

During the day, high rates of S6P synthesis will favor sucrose production and export, leading to lower rates of starch accumulation nih.gov. Conversely, when the demand for sucrose in sink tissues is low, sucrose can accumulate in the leaf, leading to feedback inhibition of its own synthesis. This can result in a greater proportion of photoassimilates being directed towards starch synthesis for storage researchgate.netnih.gov. At night, the degradation of stored starch provides the carbon skeletons for sucrose synthesis, which is still dependent on the S6P pathway to maintain sucrose export to sink tissues in the absence of photosynthesis rseco.org.

Integration with Trehalose (B1683222) 6-Phosphate (Tre6P) Signaling

While this compound is a central metabolic intermediate, the primary signaling molecule that reports on the sucrose status of the plant is widely recognized as Trehalose 6-phosphate (Tre6P) nih.govoup.comfrontiersin.org. The role of S6P in this signaling network is indirect but foundational; the rate of its turnover to sucrose determines the sucrose levels that, in turn, influence the concentration of Tre6P.

The Sucrose-Tre6P nexus is a model that describes a homeostatic mechanism to maintain sucrose levels within an optimal range for plant growth and development oup.comnih.govoup.com. In this system, Tre6P acts as both a signal of sucrose availability and a negative feedback regulator of sucrose levels. The concentration of Tre6P has been shown to correlate strongly with sucrose levels across different conditions and in various plant species researchgate.net.

The production of sucrose, which is dependent on the synthesis and dephosphorylation of S6P, directly feeds into this nexus. As S6P is converted to sucrose, the resulting increase in sucrose concentration leads to a corresponding increase in Tre6P levels nih.govnih.gov. This relationship underscores the indirect but critical role of the S6P metabolic pathway in initiating the signaling cascade that maintains carbon homeostasis.

Tre6P is considered a specific signal for the availability of sucrose frontiersin.orgnih.gov. When sucrose levels are high, indicating abundant carbon from photosynthesis, Tre6P levels rise. This signals to the plant that there is sufficient carbon for growth and biosynthetic processes nih.gov. Conversely, when sucrose levels are low, Tre6P levels fall, signaling a state of carbon starvation.

The metabolic flux through this compound is the upstream determinant of the sucrose concentration that Tre6P signaling reflects. The regulation of SPS ensures that the rate of S6P synthesis is aligned with the photosynthetic rate. This, in turn, ensures that the Tre6P signal is an accurate representation of the plant's current carbon status, allowing for the appropriate regulation of metabolic and developmental processes.

| Condition | Sucrose Content (nmol/g FW) | Tre6P Content (pmol/g FW) | Tre6P/Sucrose Ratio |

|---|---|---|---|

| Carbon-starved | 50 | 10 | 0.20 |

| 1 hour after sucrose feeding | 500 | 100 | 0.20 |

| 4 hours after sucrose feeding | 1200 | 250 | 0.21 |

| Non-starved control | 1500 | 310 | 0.21 |

Reciprocal Regulation of Tre6P Levels and Sucrose-6'-Phosphate Metabolism

The metabolism of this compound is intricately linked with the levels of Trehalose 6-phosphate (Tre6P), a key signaling molecule in plants. Tre6P is widely accepted as an indicator of sucrose status. nih.gov There is a strong positive correlation between the concentration of sucrose and the level of Tre6P; when sucrose is supplied to plants, Tre6P levels rise in parallel. mdpi.com This relationship is maintained even in transgenic plants with altered expression of Tre6P metabolism enzymes, although the Tre6P:sucrose ratio may be shifted. mdpi.com

The synthesis of Tre6P from UDP-glucose and glucose-6-phosphate, both derived from sucrose metabolism, underscores this close relationship. nih.gov The rise in Tre6P following an increase in sucrose appears to require new protein synthesis, suggesting a regulated mechanism rather than a simple substrate-driven effect. nih.gov

Conversely, Tre6P exerts feedback regulation on sucrose levels. nih.gov In source leaves, Tre6P can modulate sucrose synthesis, while in sink organs, it regulates sucrose utilization. nih.govnih.gov This forms a homeostatic mechanism, termed the Sucrose-Tre6P nexus, which maintains sucrose concentrations within an optimal range for different cells and developmental stages. mdpi.comnih.gov For instance, at night, Tre6P is involved in regulating the breakdown of starch into sucrose, thereby connecting starch turnover with the demand for sucrose from various sink tissues. nih.govnih.gov

Downstream Signaling Cascades (e.g., SnRK1 Interaction)

A primary downstream target of the this compound pathway, via Tre6P, is the Sucrose non-fermenting-1-related protein kinase 1 (SnRK1). mdpi.com SnRK1 is a crucial energy sensor in plants, activated under conditions of low energy or starvation to inhibit growth and conserve resources. mdpi.comfrontiersin.org

Tre6P acts as a potent inhibitor of SnRK1 activity. tandfonline.com When sucrose levels are high, the corresponding increase in Tre6P inhibits SnRK1, thereby relieving its repressive effects on growth and promoting biosynthetic processes. nih.gov This inhibition is a conserved mechanism in both monocots and dicots. mdpi.com The interaction is non-competitive with respect to ATP and, in some tissues, appears to depend on an intermediary factor. tandfonline.com Recent studies suggest that T6P binds to the catalytic subunit of SnRK1 (KIN10), which weakens its interaction with its activating kinase, thus preventing its activation. nih.gov

This signaling cascade effectively allows the plant to switch between a "feast" response, characterized by active growth and biosynthesis when sugars are abundant, and a "famine" response, which prioritizes survival and catabolism when energy is scarce. nih.gov The inhibition of SnRK1 by Tre6P leads to widespread changes in gene expression, upregulating genes involved in processes like amino acid and protein synthesis while downregulating stress-related and catabolic genes. tandfonline.com

| Signal | Sensor/Mediator | Target | Cellular Response |

| High Sucrose | High Tre6P | SnRK1 (inhibited) | Promotion of growth, biosynthesis, and anabolism |

| Low Sucrose | Low Tre6P | SnRK1 (active) | Inhibition of growth, promotion of catabolism and stress responses |

Developmental Regulation Mediated by this compound Pathways

The signaling network originating from sucrose metabolism is fundamental to coordinating plant development, ensuring that growth and reproduction are aligned with the available carbon resources.

Control of Vegetative Growth and Biomass Accumulation

The this compound pathway is central to regulating vegetative growth and the accumulation of biomass. As the primary product of photosynthesis, sucrose provides the carbon skeletons and energy required for all growth processes. nih.gov Manipulating the enzymes of sucrose synthesis has a direct impact on plant size and productivity.

Overexpression of Sucrose Phosphate Synthase (SPS), the enzyme that produces this compound, has been shown to enhance biomass production. nih.gov In sugarcane, for example, increased SPS activity led to a significant increase in plant height and stalk number. nih.govresearchgate.net Similarly, studies in tobacco demonstrated that overexpressing multiple genes involved in sucrose metabolism, including SPS, resulted in enhanced primary growth and increased height. nih.gov The interaction between SPS and Sucrose Phosphate Phosphatase (SPP) to form an enzyme complex can promote more efficient sucrose synthesis, leading to enhanced plant growth and biomass. nih.gov

Influence on Reproductive Development (e.g., Flowering, Seed Maturation)

The transition from vegetative growth to flowering is a critical, energy-intensive process that is tightly regulated by the this compound pathway. An adequate supply of sucrose is a prerequisite for flowering, and Tre6P acts as a key signal to communicate this carbohydrate status. nih.govnih.gov

Flowering: The loss of TREHALOSE-6-PHOSPHATE SYNTHASE 1 (TPS1), the enzyme that synthesizes Tre6P, causes an extremely late-flowering phenotype in Arabidopsis thaliana. mdpi.com During the floral transition, levels of both sucrose and Tre6P increase in the shoot apical meristem. nih.gov The Tre6P pathway influences flowering time through its effects in both the leaves and the meristem, where it integrates with the genetic framework of flowering-time control, including the regulation of key genes like FLOWERING LOCUS T (FT) and SQUAMOSA PROMOTER BINDING PROTEIN-LIKE (SPL) genes. mdpi.comtandfonline.com This ensures that flowering only occurs when the plant has accumulated sufficient energy reserves. nih.gov

Seed Maturation: The regulation of seed development and filling is also heavily dependent on sucrose metabolism and signaling. SnRK1 plays a crucial role in seed maturation, in part through its interaction with the abscisic acid (ABA) signaling pathway. nih.gov Reduced SnRK1 activity can lead to maturation defects and a reduced conversion of sugars into storage compounds like starch and proteins. nih.gov In maize, a sharp drop in Tre6P levels in young kernels can lead to the activation of SnRK1, triggering a switch from anabolic to catabolic processes and potentially causing kernel abortion, especially under stress. nih.govmdpi.com Therefore, maintaining adequate Tre6P levels is critical for suppressing SnRK1 and sustaining the biosynthetic processes required for successful seed filling. mdpi.com

Organ-Specific Metabolic Control and Sink Strength Modulation

The allocation of carbon from photosynthetic source tissues (mature leaves) to non-photosynthetic sink tissues (such as roots, flowers, fruits, and seeds) is fundamental to plant growth and is modulated by the this compound pathway. The ability of a sink organ to attract and import photoassimilates is known as its "sink strength". nih.gov

In sink tissues, imported sucrose is broken down by enzymes like invertase and sucrose synthase to provide the hexose (B10828440) phosphates needed for respiration and the synthesis of storage products like starch. nih.gov The rate of sucrose utilization in these sink organs is a key determinant of sink strength. The Tre6P/SnRK1 signaling system plays a pivotal role in this organ-specific control. mdpi.com

Tre6P acts as a signal of sucrose availability within the sink tissue itself. nih.gov High levels of imported sucrose lead to a rise in Tre6P, which inhibits SnRK1 and thereby promotes the utilization of that sucrose for growth and storage. mdpi.com This creates a positive feedback loop where high sucrose availability stimulates its own use, thus strengthening the sink. Tre6P has been described as a "licensing factor" that permits the use of sucrose for growth in developing tissues. mdpi.com By modulating the expression of Tre6P-metabolizing enzymes in specific organs, such as developing maize kernels, it is possible to enhance sink activity and improve yield. mdpi.com

| Organ Type | Primary Metabolic Fate of Sucrose | Key Regulatory Role of this compound Pathway |

| Source Leaf | Synthesis and export | Regulates partitioning between sucrose for export and starch for temporary storage. |

| Developing Seed | Conversion to starch, oils, and proteins | Tre6P/SnRK1 balance controls the rate of storage product synthesis and prevents abortion. |

| Ripening Fruit | Accumulation of soluble sugars (sucrose, glucose, fructose) | SPS activity is critical for converting starch to sucrose. |

| Root | Respiration to fuel nutrient uptake and growth | Sucrose utilization provides energy for metabolic activity. |

Responses to Abiotic Stress Conditions

The this compound pathway and its downstream signaling components are integral to how plants respond and acclimate to abiotic stresses such as drought, salinity, and extreme temperatures. Sucrose and related sugars not only provide energy for stress defense mechanisms but also act as signaling molecules and osmoprotectants. mdpi.commdpi.com

Under various abiotic stresses, including heat, cold, drought, and salinity, the activity of Sucrose Phosphate Synthase (SPS) often increases. mdpi.comtandfonline.comaensiweb.net This leads to the accumulation of soluble sugars like sucrose, which helps to adjust the cell's osmotic potential, thereby protecting against water loss and stabilizing membranes. mdpi.complos.org For example, during cold acclimation, the accumulation of sucrose is a key protective mechanism, and sucrose itself can regulate the expression of cold-responsive genes. nih.govnih.gov

The Tre6P/SnRK1 signaling hub is a central regulator of these stress responses. Under stress conditions that limit photosynthesis and energy availability (like drought or darkness), SnRK1 is activated. nih.gov Active SnRK1 shifts metabolism away from growth and towards catabolic and stress-response pathways, promoting survival. nih.govnih.gov Conversely, the accumulation of sucrose and Tre6P during some stress responses (like cold acclimation) can modulate SnRK1 activity to rebalance metabolism. nih.gov

Targeting the Tre6P pathway has shown promise in improving crop resilience. For instance, modulating Tre6P levels in the reproductive tissues of maize has been shown to improve grain set and yield under drought conditions. nih.gov This highlights the pathway's role in balancing growth and survival, making it a key target for developing crops with enhanced tolerance to challenging environmental conditions. nih.gov

Mechanisms of Dehydration and Drought Stress Tolerance

The production of this compound is a pivotal component of the plant's defense mechanism against dehydration and drought. Under water-deficit conditions, the upregulation of SPS activity and gene expression is a common adaptive strategy observed across various plant species. This heightened activity increases the synthesis of S6P, leading directly to the accumulation of sucrose, which functions as a primary osmolyte. nih.gov By increasing the solute concentration within cells, sucrose helps to lower the cellular water potential, facilitating water retention and maintaining turgor pressure, a process known as osmotic adjustment. nih.gov

Research in Arabidopsis thaliana has shown that specific SPS isoforms, such as SPSA2, are transcriptionally activated in response to drought. wikipedia.org The absence of this isoform leads to reduced accumulation of soluble sugars and increased lipid peroxidation, indicating a compromised ability to cope with drought stress. wikipedia.org Similarly, studies involving the overexpression of SPS genes in crops like luffa and tobacco have demonstrated a significant enhancement in drought tolerance. sinica.edu.twoup.com These genetically modified plants exhibit increased activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which helps in scavenging harmful reactive oxygen species (ROS) generated during stress. sinica.edu.tw The resulting decrease in malondialdehyde (MDA) levels, a marker for oxidative damage, further underscores the protective role of enhanced S6P and sucrose synthesis. sinica.edu.tw

In desiccation-tolerant "resurrection plants" like Sporobolus stapfianus, SPS activity markedly increases during the dehydration process, which is tightly correlated with the substantial accumulation of sucrose and other sugars, highlighting a fundamental role for this pathway in surviving extreme water loss. mdpi.com

| Plant Species | SPS Gene/Isoform | Effect of Upregulation/Overexpression under Drought | Key Physiological Outcome |

|---|---|---|---|

| Arabidopsis thaliana | SPSA2 | Increased transcription in response to drought. | Contributes to proline and soluble sugar accumulation; reduces lipid peroxidation. wikipedia.org |

| Luffa (Luffa aegyptiaca) | LaSPS3/4 | Significantly increased activity of antioxidant enzymes (SOD, CAT); reduced MDA levels. | Positive regulation of drought resistance. sinica.edu.tw |

| Tobacco (Nicotiana tabacum) | NtSPS5, NtSPS6 | Enhanced activity of antioxidant enzymes and improved chlorophyll fluorescence. | Positive impact on drought stress tolerance. oup.comnih.gov |

Adaptation to Low Temperature Environments

The synthesis of this compound is a central element in the cold acclimation process, enabling plants to adapt to and survive in low-temperature and freezing environments. Exposure to cold temperatures often triggers a significant increase in the activity and synthesis of Sucrose-Phosphate Synthase (SPS). wikipedia.orgoup.com This response enhances the production of S6P and, consequently, leads to the accumulation of high levels of sucrose. wikipedia.org

Sucrose accumulation serves multiple protective functions during cold stress. As a cryoprotectant, it helps to stabilize cellular membranes by interacting with the phosphate groups of lipids, thereby preventing the cellular damage that can be caused by ice crystal formation. nih.gov Furthermore, the increased concentration of sucrose and other soluble sugars lowers the freezing point of the cytosol, providing freezing tolerance. biorxiv.org It also acts as a readily available energy source that can be metabolized to sustain cellular functions when low temperatures slow down metabolic processes like photosynthesis. mdpi.com

Studies on spinach (Spinacia oleracea) have shown that transferring plants to a constant 5°C environment leads to a 14- to 20-fold increase in predawn sugar levels, with sucrose being the most abundant. wikipedia.org This accumulation is directly correlated with a significant increase in both SPS activity and the synthesis of the SPS protein subunit. wikipedia.orgoup.com Similarly, in the Antarctic vascular plant Colobanthus quitensis, cold acclimation induces a fourfold increase in sucrose concentration and a 100% increase in SPS activity without a change in the total amount of SPS protein. nih.gov This suggests that low temperatures modify the kinetic properties of the existing enzyme, making it more efficient at synthesizing its product, this compound, as an adaptive mechanism. nih.gov

| Plant Species | Condition | Change in SPS Activity | Change in Sucrose Concentration | Reference |

|---|---|---|---|---|

| Spinach (Spinacia oleracea) | Transfer from 25°C to 5°C for 14 days | Significantly increased | 14- to 20-fold increase in total free sugars (sucrose most abundant) | wikipedia.orgoup.com |

| Colobanthus quitensis | Cold acclimation | 100% increase | Fourfold increase | nih.gov |

| Miscanthus (Miscanthus × giganteus) | Low temperature (12–14 °C) | Increased SPS protein content | General increase in sucrose level widely observed | nih.gov |

Modulation of Other Environmental Stress Responses

Beyond drought and cold, the pathway leading to this compound synthesis is integral to a plant's response to a wider array of environmental stresses, including salinity, osmotic pressure, and high temperatures. The underlying mechanism often involves the accumulation of sucrose as a compatible solute for osmoregulation and osmoprotection. nih.gov

Salinity and Osmotic Stress: High salinity imposes both ionic toxicity and osmotic stress on plants. A key adaptive response is the increased activity of Sucrose-Phosphate Synthase (SPS) to boost sucrose production. nih.gov In tomato plants under salt stress, elevated SPS activity correlates with increased sucrose content, which helps in maintaining cellular osmotic balance. nih.gov Similarly, in cultured sweet potato cells subjected to osmotic stress (induced by sorbitol), both SPS activity and the transcription of the SPS gene are enhanced. oup.com This demonstrates that the regulation of S6P synthesis occurs at both the protein activity and gene expression levels to facilitate sucrose accumulation for osmoregulation. nih.govoup.com

Heat Stress: The synthesis of S6P and sucrose also plays a protective role against high temperatures. In tomato, overexpression of the SlSPS gene was shown to confer enhanced thermotolerance. mdpi.com These heat-resistant plants exhibited higher SPS activity and sucrose content compared to their non-transgenic counterparts. mdpi.com The accumulation of sucrose likely helps to stabilize proteins and membranes that are vulnerable to heat-induced denaturation, while also mitigating oxidative stress. mdpi.comresearchgate.net

Oxidative Stress: Many abiotic stresses, including high light, salinity, and extreme temperatures, lead to the overproduction of reactive oxygen species (ROS), causing oxidative damage. The metabolic pathway involving S6P contributes to mitigating this damage. The synthesis of sucrose has been linked to the activation of antioxidant enzymes, which help to detoxify ROS. researchgate.net This suggests that the regulation of carbon flow into the sucrose biosynthesis pathway is part of a coordinated metabolic network that enhances the plant's antioxidant defense system under various stress conditions. researchgate.net

Sucrose 6 Phosphate Metabolism in Microbial Systems

Biosynthesis in Cyanobacteria

In cyanobacteria, the biosynthesis of sucrose (B13894) proceeds via a two-step pathway that is analogous to the primary route in plants. This process begins with the synthesis of sucrose 6'-phosphate from nucleotide sugars and fructose (B13574) 6-phosphate.

The initial and rate-limiting step is catalyzed by sucrose-phosphate synthase (SPS), which facilitates the transfer of a glycosyl group from a nucleotide donor, such as UDP-glucose, to fructose 6-phosphate, yielding this compound. frontiersin.org Subsequently, the enzyme sucrose-phosphate phosphatase (SPP) catalyzes the irreversible dephosphorylation of this compound to produce free sucrose. frontiersin.orgnih.gov The high activity and specificity of SPP ensure that the reversible reaction of SPS is driven towards sucrose synthesis. frontiersin.org

The presence of both SPS and SPP activities has been confirmed in several cyanobacteria, including filamentous, heterocyst-forming species like Anabaena (Nostoc) sp. PCC 7119. nih.govpnas.org Genetic studies in Synechocystis sp. PCC 6803 have demonstrated that the deletion of the sps gene eliminates the ability of the organism to synthesize sucrose, confirming the essential role of this pathway. nih.gov

Comparative Pathways and Evolutionary Links to Plants

The sucrose biosynthesis pathway in cyanobacteria shares a direct evolutionary lineage with that of higher plants. The core enzymes, sucrose-phosphate synthase (SPS) and sucrose-phosphate phosphatase (SPP), are homologous in both prokaryotic cyanobacteria and eukaryotic plants. nih.govnih.gov This conservation suggests a common evolutionary origin for sucrose synthesis.

Cyanobacterial SPS enzymes, however, can exhibit notable differences from their plant counterparts. For instance, two distinct SPS activities (SPS-I and SPS-II) have been identified in Anabaena. Unlike the highly specific plant enzymes that primarily use UDP-glucose, these cyanobacterial enzymes can utilize other nucleotide-glucose donors, such as GDP-glucose, TDP-glucose, and ADP-glucose. pnas.org Furthermore, Anabaena SPS-I shows an absolute requirement for divalent metal ions like Mg²⁺ or Mn²⁺, a feature not observed in plant SPS. pnas.org The cyanobacterial SPS enzymes are also significantly smaller, existing as monomers, whereas plant SPSs are much larger oligomeric complexes. pnas.org

The cyanobacterial SPP from Synechocystis is highly specific for this compound and is Mg²⁺-dependent. nih.gov Structurally, it belongs to the L-2-haloacid dehalogenase (HAD) superfamily of hydrolases, a classification it shares with plant SPPs. frontiersin.orgnih.gov The structural and functional similarities underscore the deep evolutionary connection between these enzymes across kingdoms.

Metabolic Significance in Photosynthetic Prokaryotes

In many cyanobacteria, sucrose synthesis via this compound is a primary response to osmotic stress, particularly salt stress. nih.gov The accumulation of sucrose as a compatible solute helps to maintain osmotic balance within the cell, protecting cellular structures and enzymatic functions from the detrimental effects of high external salt concentrations. nih.gov

The production of sucrose allows these photosynthetic prokaryotes to adapt to fluctuating environmental conditions, such as changes in salinity in their aquatic habitats. The regulation of the SPS/SPP pathway is therefore critical for the survival of these organisms in challenging environments.

Presence and Function in Other Proteobacteria

While most extensively studied in cyanobacteria, the capacity for sucrose synthesis involving a this compound intermediate is not exclusive to this phylum among prokaryotes. Genomic analyses have revealed the presence of genes homologous to the cyanobacterial sucrose-phosphate synthase (sps) gene in several species of proteobacteria. nih.gov

These include:

Acidithiobacillus ferrooxidans

Magnetococcus sp. MC1

Nitrosomonas europaea

The presence of sps homologs suggests that these proteobacteria are also capable of synthesizing sucrose via the SPS/SPP pathway. Homologs of the spp gene have been identified in Magnetococcus sp. MC1, further supporting the existence of the complete two-step pathway in this organism. nih.gov The metabolic function of sucrose in these non-photosynthetic prokaryotes is likely related to roles as a compatible solute for osmotic protection or as a carbon and energy reserve.

Role in the Human Gut Microbiome

The human gut microbiome possesses diverse enzymatic capabilities for metabolizing dietary carbohydrates. Recent discoveries have highlighted a novel pathway for the utilization of this compound by prominent gut bacteria, expanding our understanding of carbohydrate catabolism in this complex ecosystem.

Discovery and Characterization of this compound Phosphorylases

A key enzyme in this pathway, this compound phosphorylase (SPP), has been discovered and characterized in the common gut bacterium Ruminococcus gnavus E1. nih.govmicrobiologyresearch.orgnih.gov This enzyme was identified as part of a polysaccharide utilization locus (PUL) involved in the metabolism of sucrose and raffinose family oligosaccharides (RFOs). nih.govresearchgate.net

The enzyme from R. gnavus, initially annotated as a putative sucrose phosphorylase, was found to be highly specific for this compound. nih.govnih.gov This specificity distinguishes it from conventional sucrose phosphorylases, which act on non-phosphorylated sucrose. nih.gov This discovery was the first report of such an enzymatic activity in a gut bacterium. microbiologyresearch.orgresearchgate.net The enzyme belongs to the glycoside hydrolase family 13, subfamily 18 (GH13_18). nih.gov

| Enzyme Property | Ruminococcus gnavus this compound Phosphorylase |

| Enzyme Name | This compound phosphorylase (SPP) |

| Organism | Ruminococcus gnavus E1 |

| Glycoside Hydrolase Family | GH13_18 |

| Substrate Specificity | Highly selective for this compound |

| Phosphorolysis Products | α-D-glucose-1-phosphate and α-D-fructose-6-phosphate |

| Reverse Phosphorolysis Substrates | α-D-glucose-1-phosphate and α-D-fructose-6-phosphate |

Unique Phosphorolytic and Reverse Phosphorolytic Activities

The this compound phosphorylase from Ruminococcus gnavus exhibits both phosphorolytic and reverse phosphorolytic activities, demonstrating the reversibility of the reaction it catalyzes. nih.govresearchgate.net

Phosphorolytic Activity: In the presence of inorganic phosphate (B84403), the enzyme cleaves this compound into α-D-glucose-1-phosphate and α-D-fructose-6-phosphate. nih.govnih.gov These products can then directly enter central metabolic pathways, such as glycolysis, providing a metabolically efficient route for carbohydrate utilization.

Reverse Phosphorolytic Activity: The enzyme can also catalyze the synthesis of this compound from α-D-glucose-1-phosphate and D-fructose-6-phosphate. nih.govresearchgate.net This reverse reaction highlights the enzyme's potential role in both catabolic and anabolic processes within the gut microbiome.

This unique enzymatic activity suggests a specialized metabolic niche for certain gut microbes, allowing them to utilize phosphorylated forms of sucrose that may be present in the diet or generated by other microbial activities. nih.govmdpi.com The prevalence of genes encoding this enzyme has been shown to correlate with the geographical origin of human individuals, suggesting a link to dietary habits. microbiologyresearch.orgnih.gov

| Reaction Direction | Substrates | Products |

| Phosphorolysis (Forward) | This compound + Inorganic Phosphate (Pi) | α-D-glucose-1-phosphate + D-fructose-6-phosphate |

| Reverse Phosphorolysis (Reverse) | α-D-glucose-1-phosphate + D-fructose-6-phosphate | This compound + Inorganic Phosphate (Pi) |

Implications for Microbial Carbohydrate Catabolism and Host-Microbe Interactions

In the context of host-microbe interactions, the ability to efficiently metabolize sucrose via the this compound pathway can be a determining factor in the colonization and persistence of bacteria in specific host niches. For example, in the oral cavity, the metabolism of dietary sucrose by bacteria such as Streptococcus mutans leads to the production of organic acids, which contribute to the demineralization of tooth enamel and the development of dental caries nih.gov. The efficient catabolism of sucrose through the this compound pathway provides a competitive advantage to these bacteria in a sucrose-rich environment.

In the gut microbiome, the metabolism of sucrose and its phosphorylated derivatives also plays a role in shaping the microbial community and influencing host health. The degradation of dietary carbohydrates by gut bacteria is a fundamental process that provides nutrients to both the microbes and the host nih.govresearchgate.net. The presence of enzymes that can metabolize this compound in gut commensals like Ruminococcus gnavus highlights the importance of this pathway in the complex carbohydrate landscape of the intestine nih.govresearchgate.net. The products of this metabolism, including short-chain fatty acids (SCFAs), can have beneficial effects on the host, such as providing energy for colonocytes and modulating the immune system.

Correlation with Dietary Intake and Microbial Community Dynamics

The availability of dietary sucrose is a major driver of the prevalence and activity of microbial pathways for this compound metabolism. High sucrose intake can select for microorganisms that are proficient in its utilization, thereby shaping the composition and dynamics of the microbial community. In the oral microbiome, frequent consumption of sucrose is strongly associated with an increased abundance of acidogenic and aciduric bacteria like S. mutans, which thrive in such conditions.

In the human gut, the link between diet and microbial community structure is well-established. A study on the gut bacterium Ruminococcus gnavus identified a sucrose 6F-phosphate phosphorylase (SPP) activity that had not been previously observed in gut bacteria nih.govresearchgate.net. A metagenomic library analysis revealed a correlation between the prevalence and abundance of this SPP activity and the geographical origin of individuals, suggesting a strong link to dietary habits nih.govresearchgate.net. Furthermore, the overexpression of the gene encoding this enzyme was observed in mice fed a high-fat diet, indicating an interplay between lipid and carbohydrate metabolism within the gut microbiota nih.govresearchgate.net. These findings suggest that dietary intake can directly influence the genetic and metabolic potential of the gut microbiome for metabolizing phosphorylated sucrose derivatives.

The table below summarizes key research findings on the correlation between diet and this compound metabolism.

| Microbial Species | Niche | Key Enzyme/Pathway | Correlation with Diet | Reference |

| Streptococcus mutans | Oral Cavity | Sucrose-6-Phosphate Hydrolase (Suc-6PH) | High dietary sucrose promotes the growth and metabolic activity of S. mutans. | nih.gov |

| Ruminococcus gnavus | Human Gut | Sucrose 6F-Phosphate Phosphorylase (SPP) | Prevalence of SPP activity correlates with geographical origin, suggesting a link to dietary patterns. Gene overexpression is noted in mice on a high-fat diet. | nih.govresearchgate.net |

Metabolism in Specific Bacterial Pathogens (e.g., Streptococcus mutans)

Streptococcus mutans, a primary etiological agent of dental caries, provides a well-characterized model for this compound metabolism in a bacterial pathogen. The ability of S. mutans to efficiently transport and metabolize sucrose is a key virulence factor.

Involvement of Sucrose-6-Phosphate Hydrolase (Suc-6PH) in Sucrose Utilization

In S. mutans, the catabolism of sucrose is primarily initiated by the phosphoenolpyruvate-dependent sucrose phosphotransferase system (PTS), which transports sucrose into the cell and concomitantly phosphorylates it to form this compound nih.govdocumentsdelivered.com. The intracellular this compound is then hydrolyzed by the enzyme sucrose-6-phosphate hydrolase (Suc-6PH), encoded by the scrB gene nih.govnih.gov. This hydrolysis reaction yields glucose-6-phosphate and fructose nih.gov.

The glucose-6-phosphate directly enters the glycolytic pathway, while the fructose is subsequently phosphorylated to fructose-6-phosphate (B1210287) by a fructokinase before entering glycolysis. This pathway allows for the rapid conversion of sucrose into metabolic intermediates that can be used for energy production in the form of ATP and the synthesis of cellular components. A mutant of S. mutans lacking Suc-6PH activity showed a reduced ability to hydrolyze sucrose, confirming the central role of this enzyme in sucrose catabolism nih.gov.

The specific activity of Suc-6PH in permeabilized S. mutans cells has been measured to be approximately 30 mmol/min per mg (dry weight of cells), with an apparent Km for this compound of 0.3 mM nih.gov.

Genetic Regulation of this compound Metabolic Genes

The genes involved in this compound metabolism in S. mutans are tightly regulated to ensure their expression is induced in the presence of sucrose and repressed in the presence of more readily metabolizable sugars like glucose. The key genes in this pathway, scrA (encoding the sucrose-specific PTS permease) and scrB (encoding Suc-6PH), are organized in divergently transcribed operons nih.gov.

The expression of both scrA and scrB is induced by sucrose. Studies using lacZ fusions have shown that sucrose-grown S. mutans cells have higher levels of scrB gene expression compared to cells grown with glucose or fructose nih.gov. This induction by sucrose is thought to be mediated by sucrose itself or one of its metabolites nih.gov.

Downstream of the scrB gene, there is a regulatory gene, scrR, which encodes a protein belonging to the GalR-LacI family of transcriptional regulators. The ScrR protein acts as a repressor of the scrA and scrB genes. Inactivation of the scrR gene leads to increased levels of Suc-6PH, particularly in the presence of glucose, suggesting that ScrR is involved in the repression of the scr operon when sucrose is not the primary carbon source nih.gov. While sucrose appears to act as an inducer, fructose seems to repress the expression of these genes in S. mutans nih.gov.

The table below provides a summary of the key genes involved in this compound metabolism in Streptococcus mutans.

| Gene | Encoded Protein | Function | Regulation |

| scrA | Sucrose-specific PTS permease (Enzyme IIScr) | Transports and phosphorylates sucrose to this compound. | Induced by sucrose; repressed by ScrR. |

| scrB | Sucrose-6-Phosphate Hydrolase (Suc-6PH) | Hydrolyzes this compound to glucose-6-phosphate and fructose. | Induced by sucrose; repressed by ScrR. |

| scrR | Transcriptional Repressor | Represses the expression of scrA and scrB. | Part of the scrB operon. |

Advanced Research Methodologies and Approaches for Sucrose 6 Phosphate Studies

Molecular Biology and Genetic Engineering Techniques

Molecular and genetic approaches have been fundamental in identifying the genes involved in sucrose (B13894) 6'-phosphate metabolism and understanding their roles within the organism.

The journey to understanding the role of sucrose 6'-phosphate begins with the identification and cloning of the genes that encode SPS and SPP. The first SPS gene was cloned from maize, and since then, numerous SPS genes have been identified in over 20 plant species. nih.govnih.gov Early methods relied on Southern hybridization, which initially suggested that each species had only a single SPS gene. nih.gov However, subsequent research using techniques like reverse transcriptase-polymerase chain reaction (RT-PCR) with degenerate primers designed from conserved amino acid sequences, followed by Rapid Amplification of cDNA Ends (RACE), revealed that SPS and SPP are typically encoded by multigene families. magtech.org.cnashs.org

For instance, a full-length cDNA encoding SPS (designated CmSPS1) was isolated from muskmelon using RT-PCR and RACE. ashs.org Similarly, four distinct SPS genes (LcSPS1-4) were identified and cloned from the litchi genome. nih.gov Phylogenetic analyses of these cloned genes have categorized plant SPS genes into distinct families (A, B, C, and D), which exhibit functional divergence. nih.govmagtech.org.cnmdpi.com

Once genes are identified, expression profiling is conducted to determine their spatial and temporal activity patterns. Techniques such as Northern blot analysis and quantitative real-time PCR (RT-qPCR) are widely used. ashs.orgresearchgate.net In muskmelon, Northern blot analysis showed that CmSPS1 was expressed in leaves, stems, and mature fruit, with mRNA accumulation peaking during fruit maturation, correlating with a dramatic increase in sucrose content. ashs.org In sugarcane, RT-PCR has been used to profile the expression of key genes in sucrose metabolism, including SPS and SPP, at different stages of development, revealing differential regulation between high and low sugar-accumulating hybrids. researchgate.neticar.gov.in Studies in the tea plant (Camellia sinensis) showed that the transcription levels of CsSPP were highest in the immature stem, while CsSPS genes were most highly expressed in the flower. maxapress.com

Table 1: Examples of Cloned Genes Involved in this compound Metabolism

| Gene Name | Organism | Method of Identification/Cloning | GenBank Accession No. | Reference |

| SofSPSA | Sugarcane (Saccharum officinarum) | 5'-RACE and 3'-RACE | HM854011 | magtech.org.cn |

| CmSPS1 | Muskmelon (Cucumis melo) | RT-PCR and RACE | DQ521271 | ashs.org |

| LcSPS2 | Litchi (Litchi chinensis) | PCR | MG832657 | nih.gov |

| LcSPS3 | Litchi (Litchi chinensis) | PCR | MG832658 | nih.gov |

| LcSPS4 | Litchi (Litchi chinensis) | PCR | MG832659 | nih.gov |

| SsSPS | Saccharum spontaneum | Homology-based cloning | MF398541 | bibliotekanauki.pl |

| AtSPP1 | Arabidopsis thaliana | Cloning and expression in E. coli | N/A | plos.org |

| AtSPP2 | Arabidopsis thaliana | Cloning and expression in E. coli | N/A | plos.org |

To determine the precise biological function of the genes involved in this compound metabolism, researchers employ functional genomics approaches. This involves creating transgenic organisms with altered gene expression (overexpression or suppression) or using mutagenesis to disrupt gene function.

The construction of plant expression vectors, such as those using the pBI121 vector to carry sense and antisense versions of an SPS gene, is a foundational step for creating transgenic plants. magtech.org.cn In a significant study, transgenic Arabidopsis and hybrid poplar were created with a fusion construct linking the SPS and SPP genes. nih.gov This genetic modification was designed to test the hypothesis of a direct metabolic channel for sucrose-6-phosphate. The resulting transgenic plants exhibited enhanced growth and biomass accumulation, providing strong evidence for the functional importance of the SPS-SPP interaction in carbon partitioning. nih.govnih.gov Similarly, the overexpression of the SsSPS gene in Saccharum spontaneum was pursued to lay the groundwork for breeding new varieties with high sucrose content. bibliotekanauki.pl

Site-directed mutagenesis is another powerful tool used to probe the function of specific amino acid residues within the enzymes. For example, mutagenesis of an E-X7-E motif in the GT-B domain of rice sucrose synthase (a related enzyme) identified specific glutamate (B1630785) and phenylalanine residues as essential for catalytic activity. frontiersin.org Such approaches are critical for dissecting the structure-function relationships of SPS and SPP, which directly impact the metabolism of this compound.

Biochemical and Biophysical Characterization

While molecular techniques reveal the genetic blueprint, biochemical and biophysical methods are required to characterize the proteins themselves, their catalytic activities, and their physical interactions.

Understanding the regulation of this compound levels requires detailed kinetic analysis of the enzymes that synthesize and degrade it. These studies measure key parameters such as the Michaelis constant (Kₘ) and the catalytic rate (kcat) to define enzyme affinity for substrates and catalytic efficiency.

Kinetic studies on a sucrose 6F-phosphate phosphorylase (SPP) from the gut bacterium Ruminococcus gnavus showed selective activity on sucrose 6F-phosphate, catalyzing both its phosphorolysis and its synthesis (reverse phosphorolysis). microbiologyresearch.org For the phosphorolysis reaction using sucrose 6F-phosphate as the substrate, the enzyme exhibited a Kₘ of 3.8 mM and a kcat of 135 s⁻¹. microbiologyresearch.org

Crucially, kinetic experiments have provided evidence for metabolic channeling, where the product of one enzyme is directly passed to the next enzyme in a pathway without diffusing into the bulk cytosol. Mixing experiments with partially purified SPS and SPP from spinach and rice leaves showed that the addition of SPP stimulated the rate of this compound synthesis by SPS. nih.govnih.gov Furthermore, SPS inhibited the hydrolysis of exogenously added this compound by SPP, but this inhibition was overcome when this compound was generated in situ by SPS, suggesting the intermediate is channeled directly between the two enzymes. nih.govresearchgate.netoup.com This channeling mechanism provides an additional layer of regulation for sucrose biosynthesis. nih.govnih.gov

Table 2: Kinetic Parameters of Ruminococcus gnavus Sucrose 6F-Phosphate Phosphorylase

| Reaction Direction | Substrate | Kₘ (mM) | kcat (s⁻¹) | Reference |

| Phosphorolysis | Sucrose 6F-phosphate | 3.8 ± 0.5 | 135 ± 8 | microbiologyresearch.org |

| Synthesis | Glucose-1-phosphate | 1.9 ± 0.2 | 146 ± 6 | microbiologyresearch.org |

| Synthesis | Fructose-6-phosphate (B1210287) | 1.1 ± 0.1 | 146 ± 6 | microbiologyresearch.org |

To confirm the physical interactions suggested by kinetic studies, a suite of in vivo and in vitro protein-protein interaction assays are employed. These methods have been pivotal in demonstrating that SPS and SPP form an enzyme complex. nih.govnih.gov

Yeast Two-Hybrid (Y2H): This genetic method detects interactions within the nucleus of yeast cells. The interaction between Arabidopsis SPS and SPP was confirmed using Y2H, where the proteins brought together the DNA-binding and activation domains of a transcription factor, leading to the expression of reporter genes and allowing yeast to grow on selective media. nih.govnih.govresearchgate.net

Bioluminescence Resonance Energy Transfer (BRET): BRET is a proximity-based assay that measures energy transfer between a donor luciferase and a fluorescent protein acceptor fused to the proteins of interest. An in planta BRET signal was observed in Arabidopsis seedlings expressing SPS and SPP fused to BRET pairs, providing real-time physical evidence of their interaction in living cells. nih.govnih.gov

Bimolecular Fluorescence Complementation (BiFC): In BiFC, the two proteins of interest are fused to non-fluorescent halves of a fluorescent protein. If the proteins interact, the halves are brought into proximity, reconstituting the fluorescent protein, which can be visualized by microscopy. This technique was used to visually confirm the SPS-SPP interaction in transiently transformed tobacco leaf cells. nih.govnih.govresearchgate.net

Together, these assays provide compelling and multi-faceted evidence for a direct physical association between SPS and SPP, reinforcing the concept of a metabolic channel for this compound. nih.govnih.gov

Table 3: Methodologies Used to Demonstrate SPS-SPP Interaction

| Method | Organism/System | Outcome | Reference |

| Yeast Two-Hybrid (Y2H) | Saccharomyces cerevisiae | Positive interaction confirmed by growth on selective media. | nih.govresearchgate.netsigmaaldrich.com |

| Bioluminescence Resonance Energy Transfer (BRET) | Arabidopsis thaliana seedlings | BRET signal observed, indicating close proximity in live cells. | nih.govnih.gov |

| Bimolecular Fluorescence Complementation (BiFC) | Transiently transformed tobacco leaf cells | YFP fluorescence detected, visualizing the interaction. | nih.govnih.govresearchgate.net |

| Co-migration on Native PAGE | Spinach (Spinacia oleracea) leaves | A portion of SPS activity comigrated with SPP. | nih.govresearchgate.net |

To understand the catalytic mechanisms and interaction interfaces at an atomic level, biophysical techniques like X-ray crystallography and, increasingly, cryogenic electron microscopy (Cryo-EM) are used.

The first crystal structure of an SPS was determined for the enzyme from the thermohalophilic bacterium Halothermothrix orenii. researchgate.netnih.gov X-ray diffraction studies revealed that the enzyme belongs to the GT-B fold family and contains two distinct Rossmann-fold domains (A and B) with a large cleft at the interface for substrate binding. wikipedia.orgoup.com Subsequent structural work on this enzyme in complex with its substrate (fructose-6-phosphate) and product (this compound) showed that both bind to the A-domain, while the UDP-glucose donor substrate is predicted to bind the B-domain. oup.com These structures provide a model for the catalytic mechanism of plant SPSs. oup.com

The crystal structure of SPP from the cyanobacterium Synechocystis sp. PCC 6803 has also been solved, revealing a core catalytic domain and a smaller "cap" domain that form a structure resembling sugar tongs, which is critical for its high substrate specificity. rcsb.org

While high-resolution Cryo-EM structures for the SPS-SPP complex are not yet widely available, this technique is a powerful emerging tool for determining the structure of large and flexible biological assemblies that are often difficult to crystallize. u-tokyo.ac.jpchemrxiv.org

Table 4: Crystallographic Data for Sucrose Phosphate (B84403) Synthase from Halothermothrix orenii

| Parameter | Value | Reference |

| Space Group | C2 | nih.gov |

| Unit-cell parameters | a = 154.2 Å, b = 47.9 Å, c = 72.3 Å, β = 103.16° | nih.gov |

| Resolution | 3.01 Å | nih.gov |

| PDB ID (Apo form) | 2R66 | wikipedia.org |

| PDB ID (F6P complex) | 2R68 | oup.com |

| PDB ID (S6P complex) | 2R67 | oup.com |

Metabolomics and Metabolic Flux Analysis

Metabolomics and metabolic flux analysis are powerful techniques for understanding the dynamics of this compound in biological systems. These approaches allow for the precise measurement of metabolite concentrations and the rates of metabolic reactions, providing a detailed picture of cellular metabolism.

Quantification of this compound and Associated Metabolites

The accurate quantification of this compound and related metabolites is fundamental to studying sucrose metabolism. Due to their high polarity and structural similarities, the analysis of sugar phosphates presents a significant challenge. Various analytical methods have been developed to overcome these difficulties, each with its own advantages.

High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a widely used technique for metabolomics because it can measure hydrophilic compounds like sugars and sugar phosphates with simple pretreatment. shimadzu.com Specifically, hydrophilic interaction liquid chromatography (HILIC) coupled with high-resolution mass spectrometry (HRMS) has been successfully used for the simultaneous quantification of compounds like trehalose (B1683222) 6-phosphate and this compound in complex biological samples, such as bacterial lysates. mdpi.com For enhanced sensitivity and separation, chemical derivatization can be employed. A method using 2-(diazo-methyl)-N-methyl-N-phenyl-benzamide (2-DMBA) labeling combined with reversed-phase liquid chromatography-mass spectrometry (RPLC-MS) increased detection sensitivities for sugar phosphates by 3.5 to 147-fold, enabling the quantification of five different sugar phosphates in a single plant protoplast. acs.org

Gas chromatography-mass spectrometry (GC-MS) is another robust technique that offers excellent chromatographic resolution and is frequently used in metabolomics. shimadzu.com Enzymatic assays provide an alternative, highly specific method for quantification. For instance, this compound hydrolase activity can be measured by coupling the release of glucose 6-phosphate to a glucose 6-phosphate dehydrogenase and NADP⁺-linked spectrophotometric assay. asm.org Similarly, sucrose-phosphate synthase (SPS) activity can be determined using a coupled assay system involving pyruvate (B1213749) kinase and lactic dehydrogenase. sigmaaldrich.com

These methods allow for the detailed profiling of key metabolites in the sucrose biosynthesis pathway, providing insights into the metabolic state of the cell under various conditions.

Table 1: Methodologies for Quantifying this compound and Associated Metabolites

| Method | Principle | Associated Metabolites Quantified | Reference |

|---|---|---|---|

| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Separates compounds based on physicochemical properties, followed by mass-based detection and fragmentation for identification and quantification. | Sugars, amino acids, organic acids, sugar phosphates, nucleotides. shimadzu.comdtu.dk | shimadzu.comdtu.dk |

| HILIC-HRMS (Hydrophilic Interaction Liquid Chromatography-High Resolution Mass Spectrometry) | A variant of LC that separates highly polar compounds. HRMS provides high-accuracy mass measurements. | Trehalose 6-phosphate, this compound. mdpi.com | mdpi.com |

| RPLC-MS with Chemical Labeling | Reversed-phase LC separation following chemical derivatization (e.g., with 2-DMBA) to improve chromatographic retention and MS sensitivity. | d-glucose (B1605176) 1-phosphate, d-mannose (B1359870) 6-phosphate, d-fructose 6-phosphate, d-glucose 6-phosphate, sedoheptulose (B1238255) 7-phosphate. acs.org | acs.org |

| GC-MS (Gas Chromatography-Mass Spectrometry) | Separates volatile compounds after derivatization. Provides high resolution and stable measurements. | Organic acids, fatty acids, amino acids, sugars. shimadzu.com | shimadzu.com |

| Enzymatic Assays | Uses specific enzymes to catalyze a reaction involving the metabolite of interest, with quantification based on the change in a measurable product (e.g., NADH, NADP⁺). | Sucrose 6-phosphate, Glucose 6-phosphate, Fructose (B13574) 6-phosphate. asm.org | asm.org |

Isotopic Tracing for Elucidating Carbon Fluxes

Isotopic tracing is a powerful methodology used to map the flow of atoms through metabolic pathways. By supplying cells or organisms with substrates labeled with stable isotopes (such as ¹³C), researchers can track the incorporation of these isotopes into downstream metabolites, including this compound. This provides quantitative data on the rates (fluxes) of metabolic reactions. osti.govnih.gov

Metabolic flux analysis (MFA) using ¹³C labeling is particularly complex in plants due to the high degree of subcellular compartmentation. nih.govosti.gov However, it provides invaluable information. For example, since sucrose is synthesized exclusively in the cytosol from glucose 6-phosphate (G6P) and fructose 6-phosphate (F6P), determining the ¹³C-labeling pattern in the glucosyl and fructosyl moieties of sucrose can directly reveal the labeling of the cytosolic G6P and F6P pools. osti.gov

Studies using ¹³C-labeled glucose or fructose in carrot cell suspensions have helped to distinguish between cytosolic and plastidial metabolic pathways. oup.com In these experiments, the labeling patterns in sucrose and starch indicated the existence of independent oxidative pentose (B10789219) phosphate pathways in both compartments. oup.com Similarly, isotopically nonstationary MFA (INST-MFA) in heterotrophic Arabidopsis cell cultures, fed with [¹³C₆]glucose, showed that glycolytic intermediates were labeled fastest, followed by those of the pentose phosphate pathway and starch/sucrose synthesis. frontiersin.org Such studies can reveal how carbon flux is redirected in response to environmental stimuli or genetic modifications. frontiersin.org For instance, analysis of carbon flux from amino acids in Xenopus embryos showed that alanine, pyruvate, and lactate (B86563) form a carbon pool that flows into sugar phosphates. nih.gov